molecular formula C10H11NO6 B7977950 2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid

2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid

Cat. No.: B7977950
M. Wt: 241.20 g/mol
InChI Key: AYFDTZQBXJBINN-UHFFFAOYSA-N
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Description

2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a 2-(2-methoxy-ethoxy) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid typically involves the nitration of 2-(2-Methoxy-ethoxy)benzoic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy-ethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-(2-Methoxy-ethoxy)-3-amino-benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The methoxy-ethoxy group can enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxy-ethoxy)-benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-benzoic acid:

    2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical properties and reactivity.

Uniqueness

2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid is unique due to the combination of its nitro and methoxy-ethoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2-(2-methoxyethoxy)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-5-6-17-9-7(10(12)13)3-2-4-8(9)11(14)15/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFDTZQBXJBINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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